1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazin-7(6H)-one core. Key structural attributes include:
- 1-tert-butyl group: Enhances steric bulk and metabolic stability.
- 4-methyl substituent: Modifies electronic properties of the core.
This compound is hypothesized to exhibit biological activity in kinase inhibition or receptor modulation, given structural similarities to pharmacologically active pyrazolo-pyridazinones .
Properties
IUPAC Name |
1-tert-butyl-4-methyl-6-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12-8-6-7-9-14(12)11-21-17(23)16-15(13(2)20-21)10-19-22(16)18(3,4)5/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGVZVGXTWHSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a complex organic compound belonging to the pyrazolo[3,4-d]pyridazine class, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a tert-butyl group, a methyl group, and a 2-methylbenzyl substituent attached to the pyrazolo[3,4-d]pyridazine core. This unique arrangement contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that derivatives of the pyrazole structure can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
- Colorectal cancer
- Renal cancer
- Prostate cancer
In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of cell proliferation and interference with critical signaling pathways like NF-κB .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Similar pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation. The mechanism of action may involve modulation of specific enzymes or receptors associated with inflammatory responses .
While the precise mechanism of action for this compound is not fully elucidated, it is believed to interact with various biological targets such as:
- Enzymes : Potential inhibition of enzymes involved in tumor growth or inflammatory processes.
- Receptors : Binding to specific receptors that modulate cellular responses.
Synthesis and Evaluation
Recent studies synthesized a series of pyrazole derivatives and evaluated their biological activities. For instance, a study reported that certain analogs exhibited IC50 values in the low micromolar range against several cancer cell lines. The most potent compounds showed effective inhibition of cell viability and induced apoptosis .
Comparative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MDA-MB-231 | 7.01 | Apoptosis induction |
| 2 | HepG2 | 8.55 | NF-κB pathway inhibition |
| 3 | NCI-H460 | 14.31 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences in core structures, substituents, and properties between the target compound and analogs from literature.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on structural formula.
Key Findings:
Core Structure Impact: Pyridazinone vs. Pyrimidinone: The target’s pyridazinone core (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidinone (nitrogens at 1,3-positions). This affects binding affinity in enzymatic targets . Pyrazolo Fusion: All compounds share a pyrazolo-fused core, which is associated with kinase inhibitory activity in medicinal chemistry .
Substituent Effects :
- Lipophilicity : The target’s 2-methylbenzyl group increases lipophilicity (logP ~3.5 estimated) compared to the hydroxylated analog in (logP ~2.1), favoring blood-brain barrier penetration .
- Receptor Specificity : The phenylpiperazine group in ’s compound likely confers selectivity for G-protein-coupled receptors, unlike the target’s simpler benzyl group .
- Synthetic Utility : ’s hydrazinyl group enables facile functionalization but may reduce stability under acidic conditions .
Biological Implications :
- The target’s tert-butyl and methyl groups enhance metabolic stability, a common strategy in drug design.
- ’s hydroxyl group improves solubility (aqueous solubility ~15 µg/mL) but may limit CNS activity due to polarity .
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for preparing 1-(tert-butyl)-4-methyl-6-(2-methylbenzyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted pyrazole amines with acylated intermediates. For example, describes analogous syntheses using TFA-catalyzed reactions in toluene under reflux, with characterization via , , and IR spectroscopy. Key steps include optimizing molar ratios of precursors (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) and controlling reaction conditions to avoid side products .
Q. How is NMR spectroscopy applied to confirm the structure of this compound?
- Methodological Answer : is critical for verifying substituent positions and stereochemistry. For instance, in , chemical shifts for aromatic protons (δ 7.42–7.08 ppm) and methyl groups (δ 2.40 ppm) confirm the substitution pattern of the 2-methylbenzyl and tert-butyl moieties. identifies carbonyl carbons (e.g., δ ~170 ppm for the pyridazinone ring) and quaternary carbons from the tert-butyl group .
Q. What are the primary biological targets or activities reported for pyrazolo[3,4-d]pyridazinone derivatives?
- Methodological Answer : Pyridazinone analogs, such as those in , exhibit inhibitory activity against aldose reductase (IC values comparable to Sorbinil). Activity is enhanced by electron-withdrawing substituents on the phenyl ring (e.g., 4-chloro). Screening involves enzyme inhibition assays using recombinant proteins and molecular docking to validate binding modes .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?
- Methodological Answer : SHELX programs (e.g., SHELXL) are used for small-molecule refinement. For example, highlights how high-resolution X-ray data can resolve torsional angles of the 2-methylbenzyl group and confirm the planarity of the pyridazinone core. Twinning or disorder in crystals can be addressed using SHELXPRO for macromolecular interfaces .
Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability of the tert-butyl group). suggests using pharmacokinetic profiling (e.g., microsomal stability assays) and structural modifications (e.g., replacing labile groups with bioisosteres like p-methoxyphenyl). Triangulation of data via LC-MS metabolite identification and dose-response studies can validate mechanisms .
Q. How are molecular docking and dynamics simulations utilized to optimize binding affinity for target enzymes?
- Methodological Answer : As demonstrated in and , docking tools (e.g., AutoDock Vina) predict interactions between the pyridazinone core and catalytic residues (e.g., Tyr48 in aldose reductase). Free-energy perturbation (FEP) simulations can quantify the impact of substituents (e.g., methyl vs. chloro groups) on binding energy, guiding lead optimization .
Q. What experimental designs mitigate synthetic challenges like low yields in multi-step reactions?
- Methodological Answer : recommends stepwise optimization: (1) Screening catalysts (e.g., TFA vs. p-TsOH) for condensation steps; (2) Solvent selection (toluene vs. DMF) to improve solubility; (3) Purification via column chromatography with gradient elution (hexane/EtOAc) to isolate intermediates. Reaction monitoring by TLC ensures intermediate stability .
Q. How can SAR studies differentiate the contributions of substituents (tert-butyl vs. methyl groups) to bioactivity?
- Methodological Answer : Systematic SAR involves synthesizing analogs with incremental modifications (e.g., replacing tert-butyl with cyclopropyl) and testing them in parallel. used this approach to show that p-methoxyphenyl at the P1 position enhances FXa inhibition. Data analysis via ANOVA identifies statistically significant contributions of each substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
